
hexacosanoyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexacosanoyl-CoA is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of hexacosanoic (cerotic) acid.. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a hexacosanoic acid. It is a conjugate acid of a this compound(4-).
科学的研究の応用
Metabolic Pathways
Hexacosanoyl-CoA is involved in the metabolism of very long-chain fatty acids (VLCFAs). It is synthesized from hexacosanoic acid and is a substrate for very long-chain acyl-CoA synthase. This compound is crucial in the following metabolic processes:
- Beta-Oxidation : this compound undergoes beta-oxidation primarily in peroxisomes. This process involves several enzymatic steps to convert it into acetyl-CoA, which can enter the citric acid cycle for energy production. The steps include dehydrogenation, hydration, oxidation, and thiolysis, ultimately leading to the shortening of the fatty acid chain by two carbons with each cycle .
- Fatty Acid Elongation : this compound can also be formed from shorter fatty acyl-CoAs through elongation processes facilitated by enzymes such as elongation of very long-chain fatty acids 1 (ELOVL1). This pathway is essential for maintaining cellular lipid homeostasis and producing VLCFAs necessary for membrane formation .
Role in Disease Mechanisms
The accumulation of this compound and other VLCFAs is implicated in various metabolic disorders, notably X-linked adrenoleukodystrophy (X-ALD). In X-ALD, mutations in the ABCD1 gene lead to impaired transport of VLCFAs into peroxisomes, resulting in their accumulation and associated neurodegenerative effects. Studies have shown that hexacosenoyl-CoA (26:1) is more abundant than this compound (26:0) in cells lacking functional ABCD1 protein, highlighting its relevance in the disease's metabolic profile .
Therapeutic Potential
Given its involvement in critical metabolic pathways and disease mechanisms, this compound presents several potential therapeutic applications:
- Targeting Metabolic Disorders : Understanding the metabolism of this compound may lead to novel strategies for treating conditions like X-ALD. Therapies aimed at enhancing peroxisomal function or modulating VLCFA metabolism could mitigate the effects of VLCFA accumulation.
- Investigating Insulin Resistance : Research indicates that cellular levels of acyl-CoAs, including this compound, correlate with insulin resistance. This suggests that targeting these pathways may provide insights into managing metabolic syndrome and type 2 diabetes .
Case Study 1: X-Linked Adrenoleukodystrophy
In a study involving fibroblasts from patients with X-ALD, researchers utilized liquid chromatography-mass spectrometry (LC-MS) to profile acyl-CoA species. The findings demonstrated that hexacosenoyl-CoA was significantly elevated compared to this compound in ABCD1-deficient cells. This study underscores the importance of this compound as a biomarker for understanding VLCFA metabolism in genetic disorders .
Case Study 2: Metabolic Profiling in Insulin Resistance
Another investigation explored the relationship between acyl-CoA levels and insulin sensitivity. The study found that elevated levels of this compound were associated with lipotoxicity in non-adipose tissues. These insights suggest that interventions targeting fatty acid metabolism could be beneficial for improving insulin sensitivity and managing obesity-related complications .
特性
CAS番号 |
99313-57-2 |
---|---|
分子式 |
C47H86N7O17P3S |
分子量 |
1146.2 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate |
InChI |
InChI=1S/C47H86N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h34-36,40-42,46,57-58H,4-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/t36-,40-,41-,42+,46-/m1/s1 |
InChIキー |
FHLYYFPJDVYWQH-CPIGOPAHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。